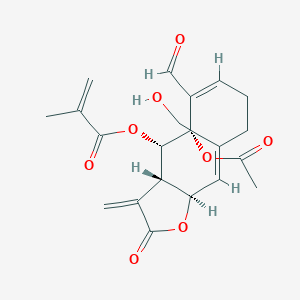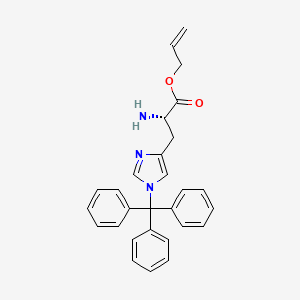
6-(2-Phenylethoxy)pyridin-3-amine
Vue d'ensemble
Description
“6-(2-Phenylethoxy)pyridin-3-amine” is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “6-(2-Phenylethoxy)pyridin-3-amine” consists of a pyridine ring attached to a phenyl ring through an ethoxy group . The InChI code for this compound is 1S/C13H14N2O/c14-12-6-7-13(15-10-12)16-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2 .Chemical Reactions Analysis
While specific chemical reactions involving “6-(2-Phenylethoxy)pyridin-3-amine” are not available, pyridine derivatives are known to participate in various chemical reactions. For instance, they can undergo cross-coupling reactions with alkyl halides .Physical And Chemical Properties Analysis
“6-(2-Phenylethoxy)pyridin-3-amine” is a liquid at room temperature .Applications De Recherche Scientifique
Redox-Activated Amines in Bond Formation
A metal-free photoredox strategy was developed for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives, indicating a role for similar amines in organic synthesis and bond formation (Ociepa, Turkowska, & Gryko, 2018).
Raman Changes in Electrochemically Oxidized Poly(triarylamine)s
This study explored the use of amines in the electrochemical oxidation of poly(triarylamine)s, offering insights into charge generation and molecular structure modifications in materials science (Cervantes et al., 2015).
Amine Catalysis in Epoxidation
The research demonstrated that amines catalyze the epoxidation of alkenes, revealing a dual role of protonated ammonium salts in the process. This highlights amines' potential in catalytic applications (Aggarwal, Lopin, & Sandrinelli, 2003).
Synthesis of Poly(arylamine)s
A series of poly(arylamine)s were synthesized, demonstrating amines' utility in polymer science and potential applications in materials with unique electronic properties (Horie, Yamaguchi, & Yamamoto, 2006).
C-H Functionalization of Cyclic Amines
This study explored the C-H functionalization of cyclic amines, a process relevant in synthetic chemistry for the development of various pharmaceutical and organic molecules (Kang, Richers, Sawicki, & Seidel, 2015).
Optical Properties of Trisheterocyclic Systems with Amino Groups
The research focused on the optical properties of systems containing amino groups, pertinent in the development of materials for electronic and photonic applications (Palion-Gazda et al., 2019).
Fluorescence Properties of Soluble Derivatives of Tris((6-phenyl-2-pyridyl)methyl)amine
The study investigated the fluorescence properties of metal complexes with certain amines, revealing their potential in sensing and imaging applications (Liang et al., 2009).
Synthesis and Characterization of Heterocyclic Amine Substituted Phosphazenes
This research involved the synthesis and characterization of phosphazenes substituted with heterocyclic amines, highlighting their potential in materials science and drug development (Koçak, Koçoğlu, Okumuş, Kılıç, Öztürk, Hökelek, Öner, & Açık, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
6-(2-phenylethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-6-7-13(15-10-12)16-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISBGZVMOROGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Phenylethoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)
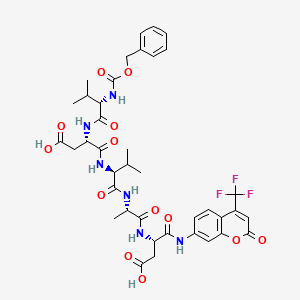
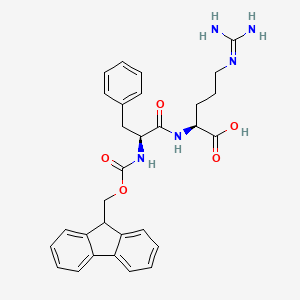
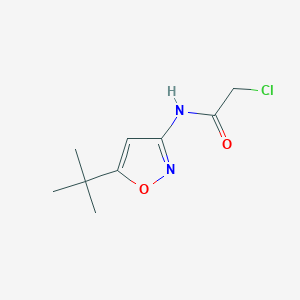
![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)


